molecular formula C8H5F5O B1411495 2,5-Difluoro-4-(trifluoromethoxy)toluene CAS No. 1806389-39-8

2,5-Difluoro-4-(trifluoromethoxy)toluene

Cat. No.: B1411495
CAS No.: 1806389-39-8
M. Wt: 212.12 g/mol
InChI Key: IAVPGFKXDIXWSY-UHFFFAOYSA-N
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Description

Fluorine Substituents

  • Inductive effect : Fluorine’s high electronegativity (-I effect) withdraws electron density from the benzene ring, reducing its aromatic reactivity.
  • Resonance effect : Fluorine’s lone pairs can donate electron density via resonance (+M effect), but this is secondary to its inductive withdrawal.

Trifluoromethoxy Group

  • Hyperconjugative interaction : The trifluoromethoxy group adopts an orthogonal conformation relative to the benzene ring, minimizing resonance donation. This results in a strong net electron-withdrawing effect.
  • Hammett substituent constants : The OCF₃ group has a σₚ value of +0.35 , comparable to nitro groups, confirming its strong electron-withdrawing nature.
Substituent σₚ (Para) σₘ (Meta)
-F +0.06 +0.34
-OCF₃ +0.35 +0.40

These effects direct electrophilic substitution to positions ortho and para to the methyl group, where electron density is relatively higher.

Conformational Dynamics via Computational Modeling

Computational studies using density functional theory (DFT) and molecular mechanics reveal key insights into the compound’s conformational preferences:

Trifluoromethoxy Group Orientation

  • The OCF₃ group adopts a perpendicular orientation relative to the benzene ring to minimize steric clashes and stabilize n(O) → σ*(C–F) hyperconjugation.
  • Energy barriers for rotation about the C–O bond are ~3–5 kcal/mol , indicating moderate flexibility at room temperature.

Methyl Group Influence

  • The methyl group at position 2 introduces steric hindrance , further stabilizing the orthogonal conformation of the trifluoromethoxy group.
  • Natural Bond Orbital (NBO) analysis confirms reduced electron density at positions 1 and 4 due to fluorine’s inductive effects.
Parameter Value (DFT)
C–O–CF₃ bond angle 115.2°
Dihedral angle (OCF₃) 89.5°

These findings align with X-ray crystallography data of analogous compounds, validating the computational models.

Properties

IUPAC Name

1,4-difluoro-2-methyl-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O/c1-4-2-6(10)7(3-5(4)9)14-8(11,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVPGFKXDIXWSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Pathways and Starting Materials

The synthesis typically begins with fluorinated benzene derivatives. A common route involves trifluoromethoxylation of pre-functionalized toluene intermediates. Key steps include:

  • Halogenation : Selective fluorination at the 2 and 5 positions of the toluene backbone.
  • Trifluoromethoxy Group Introduction : Achieved via nucleophilic substitution or catalytic coupling reactions, often using silver trifluoromethoxide (AgOCF₃) or copper-mediated methods.
  • Purification : Continuous flow reactors are employed industrially to enhance yield (typically >85%) and scalability.

Reaction Optimization and Catalytic Systems

Palladium catalysis plays a critical role in coupling reactions. Experimental data from difluoroolefination studies (Table 1) highlight solvent and temperature effects on yields:

Condition Variation Yield (%)
DMA (standard) 86
THF instead of DMA 34
Toluene instead of DMA 29
1,4-Dioxane instead of DMA 31
Reaction at 100°C 85
Reaction at 60°C 86

Optimal conditions use DMA at 60–80°C, balancing efficiency and energy consumption.

Industrial-Scale Production

Continuous flow reactors are preferred for large-scale synthesis due to:

Molecular Characterization Data

Critical physicochemical properties of the compound are summarized below (Table 2):

Property Value
Molecular Formula C₈H₅F₅O
Molecular Weight 212.12 g/mol
IUPAC Name 1,4-difluoro-2-methyl-5-(trifluoromethoxy)benzene
SMILES CC1=CC(=C(C=C1F)OC(F)(F)F)F

Challenges and Mitigation Strategies

  • Regioselectivity : Competing fluorination at undesired positions is minimized using directing groups (e.g., methyl in toluene).
  • Moisture Sensitivity : Trifluoromethoxy intermediates require anhydrous conditions (-40°C storage).
  • Catalyst Deactivation : Palladium catalysts are stabilized with phosphine ligands (e.g., XPhos).

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-(trifluoromethoxy)toluene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the fluorine or trifluoromethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups replacing the fluorine or trifluoromethoxy groups.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development
The trifluoromethoxy group is known to enhance the pharmacological properties of compounds. Research indicates that fluorinated compounds can improve metabolic stability and bioavailability, making them valuable in drug design. For instance, the incorporation of trifluoromethyl groups has been linked to increased activity in several FDA-approved drugs .

1.2 Synthesis of Intermediates
2,5-Difluoro-4-(trifluoromethoxy)toluene serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the development of new therapeutic agents, particularly those targeting specific biological pathways. For example, its derivatives have been explored for their potential as anti-cancer agents due to their ability to interact with key enzymes involved in cell proliferation .

Agrochemical Applications

2.1 Pesticide Development
Fluorinated compounds like this compound are increasingly used in the formulation of agrochemicals. Their enhanced lipophilicity and metabolic stability make them effective as active ingredients in pesticides and herbicides. Studies have shown that these compounds can improve the efficacy and selectivity of agrochemicals against pests while reducing environmental impact .

2.2 Research on Trifluoromethylpyridines
The synthesis of trifluoromethylpyridine derivatives from this compound has been documented in various studies focused on their application as fungicides and insecticides. These derivatives demonstrate potent biological activity against a range of pests and diseases affecting crops .

Material Science Applications

3.1 Development of Advanced Materials
The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings that require high chemical resistance and thermal stability. The incorporation of fluorinated groups can enhance the performance characteristics of these materials, making them ideal for use in harsh environments .

Case Studies and Research Findings

Application AreaSpecific Use CaseFindings/Results
PharmaceuticalsDrug IntermediatesEnhanced metabolic stability and bioavailability
AgrochemicalsPesticide FormulationImproved efficacy against pests; reduced environmental impact
Material ScienceAdvanced CoatingsHigh chemical resistance and thermal stability

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-(trifluoromethoxy)toluene involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

2,4-Difluorotoluene

  • Structure : Toluene with fluorine at 2- and 4-positions.
  • Key Differences : Lacks the trifluoromethoxy group, reducing electron-withdrawing effects and polarity.
  • Impact : Lower thermal stability and reduced reactivity in electrophilic substitutions compared to 2,5-difluoro-4-(trifluoromethoxy)toluene.

4-Trifluoromethoxytoluene

  • Structure : Toluene with a single trifluoromethoxy group at the 4-position.
  • Key Differences : Absence of fluorine at 2- and 5-positions decreases steric hindrance and lipophilicity.
  • Impact : Higher solubility in polar solvents but diminished metabolic resistance in biological systems .

Physicochemical Properties

Property This compound 2,4-Difluorotoluene 4-Trifluoromethoxytoluene
Molecular Weight (g/mol) ~230 ~146 ~196
LogP (Octanol-Water) ~3.5 (estimated) ~2.8 ~2.9
Boiling Point (°C) ~180–190 (estimated) ~140–145 ~160–165
Water Solubility (mg/L) <10 (low) ~200 ~50

Key Observations :

  • The trifluoromethoxy group and additional fluorine atoms in this compound significantly increase molecular weight and hydrophobicity (higher LogP), reducing water solubility.
  • Boiling points correlate with molecular weight and polarity, with the trifluoromethoxy group contributing to higher thermal stability.

Research Findings and Trends

Recent studies emphasize the role of fluorine and trifluoromethoxy groups in enhancing drug potency and environmental persistence. For example:

  • Metabolic Stability : Fluorine’s electronegativity reduces CYP450-mediated metabolism, extending half-life in vivo .
  • Positional Effects : Substitution at the 2- and 5-positions (vs. 3- and 4-) optimizes steric interactions in receptor binding, as observed in kinase inhibitors.

Biological Activity

2,5-Difluoro-4-(trifluoromethoxy)toluene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of multiple fluorine atoms in its structure alters its physicochemical properties, which can enhance its interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Structure and Properties

The chemical structure of this compound is characterized by:

  • Fluorine Substituents : The difluoro and trifluoromethoxy groups contribute to its lipophilicity and metabolic stability.
  • Aromatic System : The toluene backbone provides a stable platform for interaction with biological targets.
  • Inhibition of Enzymatic Activity : Studies indicate that fluorinated compounds can inhibit various enzymes by altering substrate affinity or enzyme conformation. For instance, the introduction of trifluoromethyl groups has been shown to enhance inhibitory potency against certain targets such as kinases and proteases .
  • Impact on Signaling Pathways : Fluorinated compounds often modulate signaling pathways involved in cell proliferation and apoptosis. The structural modifications can influence the binding affinity to receptors involved in these pathways, potentially leading to altered cellular responses .
  • Antimicrobial Properties : Some fluorinated compounds exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Case Studies

  • Anticancer Activity : A study on related fluorinated compounds demonstrated significant anticancer properties through the inhibition of MAP4K1, a kinase involved in T-cell signaling. The structural analogs showed varying degrees of potency depending on their fluorination pattern, suggesting that this compound may exhibit similar activities .
  • Antimalarial Research : In the context of malaria treatment, modifications to similar scaffolds have resulted in compounds with improved activity against Plasmodium falciparum. The incorporation of fluorine atoms was linked to enhanced metabolic stability and bioavailability, indicating a potential pathway for optimizing this compound for antimalarial applications .

Data Table: Biological Activity Overview

Activity Type Mechanism Reference
Enzyme InhibitionAlters substrate binding
AnticancerInhibits MAP4K1 signaling
AntimicrobialDisrupts cell membrane integrity
AntimalarialEnhances metabolic stability

Research Findings

Recent studies have highlighted the importance of fluorination in enhancing the biological activity of aromatic compounds. For example:

  • Compounds with trifluoromethyl groups have shown improved binding affinities in enzyme assays.
  • Structural modifications have led to increased selectivity against specific cancer cell lines while minimizing off-target effects.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,5-difluoro-4-(trifluoromethoxy)toluene, and how do reaction conditions influence product purity?

  • Methodology : The compound is typically synthesized via cross-coupling reactions. For example, palladium-catalyzed coupling of halogenated precursors (e.g., bromo- or iodo-substituted toluenes) with trifluoromethoxy-containing aryl groups under inert atmospheres (e.g., argon) is common. Triethylamine is often used as a base to neutralize byproducts like HBr .
  • Critical Factors : Solvent choice (e.g., toluene or THF), temperature (60–80°C), and catalyst loading (e.g., Pd(PPh₃)₄ and CuI) significantly affect yield and purity. Column chromatography or recrystallization is required to isolate the product .

Q. How do fluorinated substituents (F and CF₃O) influence the compound’s physicochemical properties?

  • Methodology : Fluorine atoms increase electronegativity and lipophilicity, enhancing metabolic stability and membrane permeability. The trifluoromethoxy group (CF₃O) contributes to steric bulk and electron-withdrawing effects, which can be characterized via Hammett constants or computational studies (e.g., DFT calculations) .
  • Key Data :

PropertyImpact of F/CF₃O
LogP (Lipophilicity)↑ Hydrophobicity
Metabolic Stability↑ Resistance to oxidation
Electronic Effects↓ Electron density in aromatic ring

Q. What analytical techniques are essential for characterizing this compound?

  • Core Methods :

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction pathways involving this compound?

  • Methodology : Density Functional Theory (DFT) calculations model transition states and intermediates in reactions like acid-catalyzed rearrangements. For example, trifluoroacetic acid may stabilize carbocation intermediates, directing product selectivity (e.g., dihydro-pyran vs. butadiene derivatives) .
  • Case Study : In a study on fluorinated dihydropyrans, DFT revealed that CF₃ groups lower activation energy for ring-opening reactions by 12–15 kJ/mol compared to non-fluorinated analogs .

Q. How do conflicting reports on the compound’s bioactivity (e.g., antimicrobial vs. inactive) arise, and how can they be resolved?

  • Methodology : Contradictions often stem from variations in:

  • Assay Conditions : pH, solvent (e.g., acetone vs. acetonitrile), or microbial strains used .
  • Structural Analogues : Minor changes (e.g., bromo vs. fluoro substituents) drastically alter bioactivity. Structure-Activity Relationship (SAR) studies with systematic substitutions are recommended .
    • Resolution : Replicate studies under standardized protocols (e.g., CLSI guidelines) and use orthogonal assays (e.g., MIC + time-kill kinetics).

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

  • Methodology :

  • Directing Groups : Introduce temporary groups (e.g., boronic esters) to guide cross-coupling at specific positions.
  • Protecting Groups : Shield reactive sites (e.g., methyl groups) during multi-step syntheses.
  • Catalyst Design : Use Pd-XPhos catalysts to enhance selectivity for meta-substitution .

Data Contradiction Analysis

Q. Why do some studies report high thermal stability for fluorinated toluenes, while others note decomposition under mild conditions?

  • Root Cause : Discrepancies arise from impurities (e.g., residual solvents like THF or toluene) or measurement techniques (e.g., TGA vs. DSC).
  • Resolution : Purify samples rigorously (e.g., sublimation) and validate stability via accelerated aging studies (40–80°C, 75% humidity) .

Tables for Key Findings

Table 1 : Impact of Fluorine Substituents on Reactivity

Reaction TypeNon-Fluorinated AnalogFluorinated Analog (This Compound)
Electrophilic SubstitutionFast, ortho/para selectivitySlow, meta selectivity due to electron withdrawal
Oxidative StabilityProne to degradationStable up to 200°C

Table 2 : Common Byproducts in Synthesis and Mitigation Strategies

ByproductSourceMitigation
Triethylammonium chlorideNeutralization of HBrFiltration under inert atmosphere
Debrominated intermediatesCross-coupling side reactionsOptimize catalyst:substrate ratio

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Difluoro-4-(trifluoromethoxy)toluene
Reactant of Route 2
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2,5-Difluoro-4-(trifluoromethoxy)toluene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.